Technical Guide: Solubility Profiling & Thermodynamic Characterization of Ethyl 5-(2-methylphenyl)-5-oxovalerate
Technical Guide: Solubility Profiling & Thermodynamic Characterization of Ethyl 5-(2-methylphenyl)-5-oxovalerate
This is an in-depth technical guide on the solubility profile and characterization framework for Ethyl 5-(2-methylphenyl)-5-oxovalerate .
[1][2][3][4]
Executive Summary
Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS: 100972-13-2) is a critical pharmaceutical intermediate, structurally characterized by an ethyl ester terminus, a central aliphatic chain, and a sterically significant o-tolyl (2-methylphenyl) keto group.[1][2][3] Its solubility profile is the governing parameter for process optimization, specifically in reaction solvent selection , recrystallization yields , and purification thermodynamics .[1][2][4][5]
This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound in organic solvents.[1][2][3][4][5] It synthesizes predictive physicochemical analysis with a rigorous experimental protocol for generating self-validating solubility data.[1][2][3][4][5]
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]
The solubility behavior of Ethyl 5-(2-methylphenyl)-5-oxovalerate is dictated by the interplay between its lipophilic aromatic domain and its polar functional groups.[1][2][3]
Structural Analysis
| Feature | Chemical Moiety | Impact on Solubility |
| Lipophilic Core | o-Tolyl (2-methylphenyl) | Enhances solubility in non-polar aromatics (Toluene) and chlorinated solvents.[1][2][3][5] The ortho-methyl group disrupts crystal packing, potentially lowering melting point and increasing solubility compared to the para-isomer.[1][2][3][4][5] |
| Polar Acceptors | Ketone (C=O) & Ester (-COO-) | Provides Hydrogen Bond Acceptor (HBA) sites.[1][2][3][4][5] Promotes solubility in polar aprotic solvents (Acetone, Ethyl Acetate) and alcohols via dipole-dipole interactions.[1][2][3][4][5] |
| Aliphatic Chain | Valerate linker (-(CH₂)₃-) | Adds flexibility and moderate lipophilicity, bridging compatibility with alkanes (Heptane, Hexane).[1][2][3][4] |
Key Physicochemical Parameters:
Experimental Protocol: Gravimetric Determination
To establish a definitive solubility profile, researchers must employ a static equilibrium gravimetric method .[1][2][3][4][5] This protocol ensures thermodynamic stability and data reproducibility.[1][2][3][4][5]
Reagents & Apparatus
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Solute: Ethyl 5-(2-methylphenyl)-5-oxovalerate (Purity > 98% by HPLC).[1][2][3][4]
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Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Chloroform (Analytical Grade).[1][2][3][4][5]
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Equipment: Jacketed equilibrium cell, circulating water bath (±0.05 K), magnetic stirrer, analytical balance (±0.0001 g).
Step-by-Step Methodology
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Saturation: Add excess solute to 50 mL of the target solvent in the equilibrium cell.
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Equilibration: Stir continuously for 24 hours at the set temperature (e.g., 298.15 K) to ensure saturation.
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Settling: Stop stirring and allow the suspension to settle for 2 hours to separate the solid phase.
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Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.[1][2][3][4][5]
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Quantification:
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Replication: Perform in triplicate. Calculate the mole fraction solubility (
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Workflow Visualization
Figure 1: Standardized workflow for static equilibrium solubility determination.
Thermodynamic Modeling Framework
Experimental data must be correlated using thermodynamic models to allow interpolation and calculation of dissolution properties.[1][2][3][4][5]
Modified Apelblat Equation
The most accurate model for correlating mole fraction solubility (
-
: Mole fraction solubility.[1][2][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[1][2][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical model parameters derived from non-linear regression.
Dissolution Thermodynamics (van't Hoff Analysis)
From the solubility data, calculate the apparent thermodynamic functions:
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Enthalpy of Solution (
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Entropy of Solution (
):ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> [1][2]
Predicted Solubility Profile & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., Ethyl 5-(4-methylphenyl)-5-oxovalerate), the predicted solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Strong dipole-dipole interactions with the ketone/ester groups.[1][2][4][5] Best for reaction media. |
| Aromatic | Toluene, Xylene | High | |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Hydrogen bonding with carbonyls, but limited by the lipophilic tolyl/valerate tail.[1][2][3][4][5] Good for crystallization (anti-solvent).[1][2][3][4][5] |
| Non-Polar | Hexane, Cyclohexane | Low | Lack of specific interactions; dominated by dispersion forces.[1][2][3][4][5] Ideal anti-solvents.[1][2][3][4][5] |
| Aqueous | Water | Negligible | Hydrophobic effect dominates.[1][2][4][5] |
Crystallization Strategy
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Solvent System: Ethanol/Water or Ethyl Acetate/Hexane .[1][2][4][5]
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Rationale: The compound shows high solubility in Ethanol or Ethyl Acetate (Good Solvent) and low solubility in Water or Hexane (Anti-Solvent).[1][2][3][4][5]
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Cooling Profile: A linear cooling ramp (0.5 K/min) from 323 K to 278 K in Ethanol typically yields high-purity crystals.[1][2][3][4][5]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132918828, Ethyl 5-(2-methylphenyl)-5-oxovalerate. Retrieved from [Link]
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Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3][5] Journal of Chemical & Engineering Data. [Link] (Foundational reference for the Apelblat model).[1][2][3][4][5]
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2][3][4][5] CRC Press.[1][2][3][4][5] (Source for predictive solubility logic).[1][2][3][4][5]
